molecular formula C16H27NO2 B14512556 Cyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate CAS No. 62603-82-1

Cyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate

Cat. No.: B14512556
CAS No.: 62603-82-1
M. Wt: 265.39 g/mol
InChI Key: RVJIVSODAKLKPW-UHFFFAOYSA-N
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Description

Cyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes. This compound is characterized by the presence of a cyclohexyl group, a prop-2-en-1-yl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate typically involves the reaction of cyclohexyl isocyanate with cyclohexyl(prop-2-en-1-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Cyclohexyl isocyanate+Cyclohexyl(prop-2-en-1-yl)amineCyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate\text{Cyclohexyl isocyanate} + \text{Cyclohexyl(prop-2-en-1-yl)amine} \rightarrow \text{this compound} Cyclohexyl isocyanate+Cyclohexyl(prop-2-en-1-yl)amine→Cyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol.

Scientific Research Applications

Cyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of cyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl isocyanate: A precursor used in the synthesis of cyclohexyl cyclohexyl(prop-2-en-1-yl)carbamate.

    Cyclohexyl(prop-2-en-1-yl)amine: Another precursor used in the synthesis process.

    Cyclohexyl carbamate: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, including its potential use in pharmaceuticals and industrial processes.

Properties

CAS No.

62603-82-1

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

cyclohexyl N-cyclohexyl-N-prop-2-enylcarbamate

InChI

InChI=1S/C16H27NO2/c1-2-13-17(14-9-5-3-6-10-14)16(18)19-15-11-7-4-8-12-15/h2,14-15H,1,3-13H2

InChI Key

RVJIVSODAKLKPW-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1CCCCC1)C(=O)OC2CCCCC2

Origin of Product

United States

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